molecular formula C16H20N2O3S2 B5853366 N-[2-(4-morpholinylmethyl)benzyl]-2-thiophenesulfonamide

N-[2-(4-morpholinylmethyl)benzyl]-2-thiophenesulfonamide

Cat. No. B5853366
M. Wt: 352.5 g/mol
InChI Key: JOXXFVWPALSKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinylmethyl)benzyl]-2-thiophenesulfonamide, commonly known as MTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MTS is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of cellular signaling pathways. MTS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance and ion transport in cells. It has also been shown to inhibit the activity of metalloproteinase, an enzyme that is involved in the breakdown of extracellular matrix proteins. Additionally, MTS has been shown to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
MTS has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a critical role in the development of various inflammatory diseases. MTS has also been shown to inhibit the growth and proliferation of various tumor cells, including breast, lung, and prostate cancer cells. Additionally, MTS has been shown to exhibit neuroprotective effects, including the prevention of neuronal cell death and the promotion of neuronal survival.

Advantages and Limitations for Lab Experiments

MTS has several advantages for lab experiments, including its high potency and selectivity against various enzymes. It is also relatively easy to synthesize and purify, making it a useful tool for studying enzyme inhibition and cellular signaling pathways. However, MTS also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on MTS, including its potential applications as a therapeutic agent for various diseases, the development of new synthesis methods, and the investigation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MTS and its potential toxicity. Overall, MTS has significant potential for future research in various fields, and its continued investigation may lead to the development of new therapeutic agents and the advancement of our understanding of cellular signaling pathways.

Synthesis Methods

MTS can be synthesized by reacting 2-chloro-N-(4-morpholinylmethyl)benzylamine with thiophene-2-sulfonyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain MTS in a high yield.

Scientific Research Applications

MTS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including carbonic anhydrase, metalloproteinase, and sulfatase. MTS has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.

properties

IUPAC Name

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c19-23(20,16-6-3-11-22-16)17-12-14-4-1-2-5-15(14)13-18-7-9-21-10-8-18/h1-6,11,17H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXXFVWPALSKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-ylmethyl)benzyl]thiophene-2-sulfonamide

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